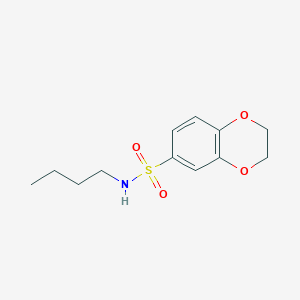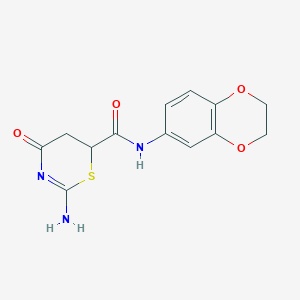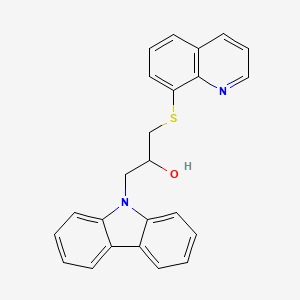![molecular formula C10H11ClN4O B4089259 4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol](/img/structure/B4089259.png)
4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol
概要
説明
4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol is a heterocyclic compound that contains a phenol group substituted with a chloro group and a triazole ring.
作用機序
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets, including enzymes and receptors, and exhibit a wide range of pharmacological activities .
Mode of Action
1,2,4-triazoles generally operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazoles have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The compound’s predicted boiling point is 4341±550 °C, and its predicted density is 147±01 g/cm3 .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities .
Action Environment
The compound’s predicted pka is 928±043, suggesting that it may be sensitive to changes in pH .
Safety and Hazards
The safety and hazards of 1,2,4-triazole derivatives like “4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol” need to be evaluated carefully. For instance, the cytotoxic activities of the synthesized compounds can be evaluated against various human cancer cell lines . The safety of these compounds can also be evaluated on normal cell lines .
生化学分析
Biochemical Properties
4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses.
Cellular Effects
The effects of 4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Moreover, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of 4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol change over time in laboratory settings. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over time . Under different conditions, it may degrade, leading to a loss of activity and changes in its effects on cells. Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of 4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and affecting metabolic flux and metabolite levels . The compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can impact cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can influence its activity and function, affecting cellular responses and overall efficacy.
Subcellular Localization
The subcellular localization of 4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of the compound can determine its specific effects on cellular processes and overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol typically involves the reaction of 4-chlorophenol with 1-(1,2,4-triazol-4-ylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactors to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions such as temperature and pressure, leading to higher purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted phenol derivatives from nucleophilic substitution .
科学的研究の応用
4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability
類似化合物との比較
Similar Compounds
Similar compounds include other triazole-containing phenols such as:
- 4-Chloro-2-[1-(1,2,3-triazol-4-ylamino)ethyl]phenol
- 4-Chloro-2-[1-(1,2,4-triazol-3-ylamino)ethyl]phenol
- 4-Chloro-2-[1-(1,2,4-triazol-5-ylamino)ethyl]phenol .
Uniqueness
4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the triazole ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
特性
IUPAC Name |
4-chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c1-7(14-15-5-12-13-6-15)9-4-8(11)2-3-10(9)16/h2-7,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVNVFKWUSPLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4089178.png)
![5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline](/img/structure/B4089181.png)
![methyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4089185.png)
![N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4089197.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4089201.png)

![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B4089211.png)
![1-[3-(1-Cyclopentylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one](/img/structure/B4089217.png)
![2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089231.png)

![2-(2-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4089242.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)
![2-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid](/img/structure/B4089254.png)

